Cas no 2034504-31-7 (5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide)
![5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034504-31-7x500.png)
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2034504-31-7
- 5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide
- AKOS025327191
- F6523-3527
- 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide
- 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
-
- インチ: 1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18)
- InChIKey: YFLSTUPYYPGAJF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(NCCN2C=NC3C=CSC=3C2=O)=O)O1
計算された属性
- せいみつぶんしりょう: 366.96262g/mol
- どういたいしつりょう: 366.96262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-3527-75mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-2μmol |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-100mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-20mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-2mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-50mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-20μmol |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-10mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-30mg |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-3527-10μmol |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide |
2034504-31-7 | 10μmol |
$69.0 | 2023-09-08 |
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamideに関する追加情報
Introduction to 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide (CAS No. 2034504-31-7)
5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034504-31-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity and unique functional groups of this molecule contribute to its potential as a key intermediate in the synthesis of novel therapeutic agents.
The molecular structure of 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide features a fused heterocyclic system, which includes a thiophene ring embedded within a pyrimidine framework. This arrangement is not only chemically intriguing but also suggests potential interactions with biological targets. The presence of a bromo substituent at the fifth position of the thiophene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack during further functionalization. Additionally, the furan moiety at the carboxamide position introduces another layer of reactivity, allowing for diverse chemical modifications.
In recent years, there has been growing interest in the development of thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic applications. These compounds have shown particular promise in the treatment of cancer, where they can act as inhibitors of key enzymatic pathways involved in cell proliferation and survival. The specific scaffold of 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide aligns well with this trend, as it combines the favorable properties of both thiophene and pyrimidine rings.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying molecular mechanisms of these diseases. The structural features of 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide make it a promising candidate for this purpose.
Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. By understanding the three-dimensional structure of target proteins and how small molecules interact with them, researchers can optimize drug candidates for better efficacy and reduced side effects. The complex architecture of 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide provides numerous opportunities for such optimization. For instance, computational modeling can be used to predict how different parts of the molecule bind to their targets, allowing for targeted modifications to enhance binding affinity.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the thienopyrimidine core followed by functionalization with the furan carboxamide group. Advanced synthetic techniques such as cross-coupling reactions and cyclization processes are employed to construct the desired framework. The presence of the bromo substituent allows for further derivatization through palladium-catalyzed reactions, which are widely used in pharmaceutical synthesis.
Once synthesized, 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide can be subjected to various biological assays to evaluate its activity against potential targets. High-throughput screening (HTS) techniques are often used to rapidly test large libraries of compounds for their biological efficacy. If initial results are promising, further detailed studies can be conducted to elucidate the mechanism of action and assess potential therapeutic applications.
The field of medicinal chemistry is constantly evolving, with new discoveries driving innovation in drug development. The study of heterocyclic compounds like 5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide is a testament to this progress. By leveraging cutting-edge synthetic methods and computational tools, researchers are able to design and develop molecules with tailored properties for specific therapeutic needs. This compound exemplifies how structural complexity can be harnessed to create novel pharmacological agents with significant potential.
In conclusion, 5-bromo-N-(2-{4-oxysoxolo[1',6':0][1',6']thieno[5',6']pyrimidin]-1(6)-yl}-N-(1-(furylcarbonyl)ethyl)-benzamidine (CAS No. 2034504317) represents an exciting advancement in pharmaceutical research. Its unique molecular structure and functional groups make it a versatile tool for drug discovery efforts aimed at addressing critical unmet medical needs. As research continues to uncover new applications for this compound and related derivatives,the future holds great promise for its role in developing next-generation therapeutics.
2034504-31-7 (5-bromo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-2-carboxamide) 関連製品
- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)




